ETHYL 1-(4-{[(3,4-DIMETHOXYPHENETHYL)AMINO]CARBONYL}PHENYL)-2,5-DIOXO-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE
Overview
Description
Ethyl 1-[4-({[2-(3,4-dimethoxyphenyl)ethyl]amino}carbonyl)phenyl]-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 1-(4-{[(3,4-DIMETHOXYPHENETHYL)AMINO]CARBONYL}PHENYL)-2,5-DIOXO-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE can be achieved through a multi-step process involving several key reactions. One common method involves the Biginelli reaction, which is a multicomponent reaction used to synthesize dihydropyrimidinone derivatives . This reaction typically involves the condensation of an aldehyde, a carbonyl compound with an acidic C-H moiety, and urea or its derivatives under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of specific catalysts, solvents, and temperature control to ensure the reaction proceeds efficiently.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-[4-({[2-(3,4-dimethoxyphenyl)ethyl]amino}carbonyl)phenyl]-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
The reactions mentioned above typically require specific reagents and conditions. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent the reducing agent from reacting with water.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may result in the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
Ethyl 1-[4-({[2-(3,4-dimethoxyphenyl)ethyl]amino}carbonyl)phenyl]-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It may be used in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of ETHYL 1-(4-{[(3,4-DIMETHOXYPHENETHYL)AMINO]CARBONYL}PHENYL)-2,5-DIOXO-1,2,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBOXYLATE involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the nature of the target. For example, the compound may bind to enzymes or receptors, altering their activity and leading to downstream effects.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
3,4-Dimethoxyphenethylamine: An analogue of the neurotransmitter dopamine.
Ethyl (E)-4-(2,4-Dimethoxyphenyl)-6-(2,4-dimethoxystyryl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: A derivative synthesized through the Biginelli reaction.
Uniqueness
Ethyl 1-[4-({[2-(3,4-dimethoxyphenyl)ethyl]amino}carbonyl)phenyl]-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate is unique due to its specific structure, which includes multiple functional groups that can participate in various chemical reactions. This makes it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
ethyl 1-[4-[2-(3,4-dimethoxyphenyl)ethylcarbamoyl]phenyl]-2,5-dioxo-7,8-dihydro-6H-quinoline-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N2O7/c1-4-38-29(35)22-17-21-23(6-5-7-24(21)32)31(28(22)34)20-11-9-19(10-12-20)27(33)30-15-14-18-8-13-25(36-2)26(16-18)37-3/h8-13,16-17H,4-7,14-15H2,1-3H3,(H,30,33) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWJHRHXJSUHLNV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(CCCC2=O)N(C1=O)C3=CC=C(C=C3)C(=O)NCCC4=CC(=C(C=C4)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N2O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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